

Gypsogenic Acid: A Technical Guide to Its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: 3-Hydroxy-12-oleanene-23,28-dioic acid

Cat. No.: B12318661

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Introduction

Gypsogenic acid is a pentacyclic triterpenoid belonging to the oleanane class.^[1] First identified from plants in the Caryophyllaceae family, it is a key bioactive compound found in several medicinal plants, notably within the Gypsophila genus, including Gypsophila oldhamiana and Gypsophila trichotoma.^{[2][3]} It has also been isolated from other plants like Aceriphyllum rossii.^[4] As a triterpenoid, gypsogenic acid is studied for its potential pharmacological properties, including cytotoxic activities against various cancer cell lines.^{[3][5]} This technical guide provides an in-depth overview of the discovery, isolation protocols, structural characterization, and known biological activities of gypsogenic acid, tailored for researchers and professionals in drug development.

Physicochemical Properties

Gypsogenic acid is characterized by an olean-12-ene backbone substituted with a hydroxyl group at the C-3 position and carboxylic acid groups at the C-23 and C-28 positions.^[1] Its amphiphilic nature, with a lipophilic triterpenoid skeleton and hydrophilic carboxyl groups, contributes to its biological activities and influences its extraction and purification.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₆ O ₅	[1][6]
Molecular Weight	486.68 g/mol	[1][6]
CAS Number	5143-05-5	[1][6]
IUPAC Name	(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydronicene-4,8a-dicarboxylic acid	[1]
Synonyms	Acanjapogenin G, Gypsogeninic acid	[1]

Isolation and Purification Protocols

The isolation of gypsogenic acid from natural sources is a multi-step process that often involves initial extraction of crude saponins followed by hydrolysis and chromatographic purification. The yields are typically low. For instance, an extraction from 20 kg of dried *Gypsophila oldhamiana* roots yielded 1.3 g of the related compound gypsogenin, highlighting the challenge of isolating these triterpenoids in large quantities.[2]

Protocol 1: Isolation from *Gypsophila oldhamiana* Roots (General Method)

This protocol is a general method adapted from procedures used for gypsogenin, a closely related precursor.[2]

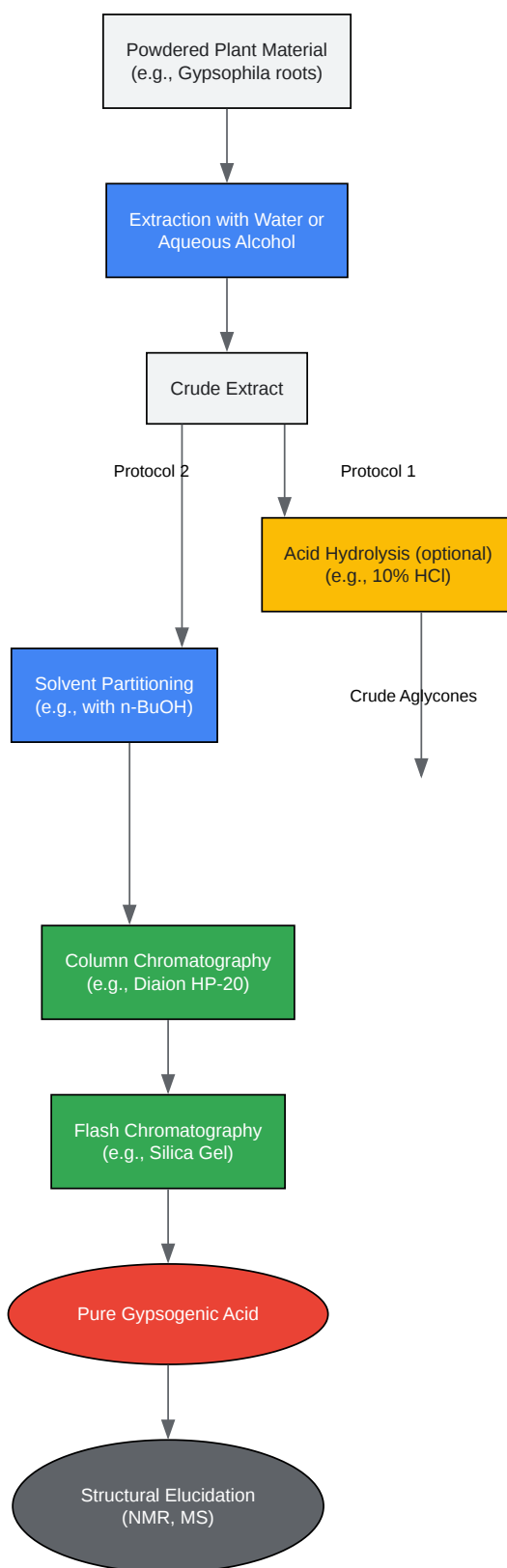
- **Extraction of Saponins:** The air-dried and powdered roots of the plant material are first extracted with water to isolate the water-soluble saponins.
- **Drying:** The aqueous extract is dried under a vacuum.

- **Acid Hydrolysis:** The crude saponin mixture is subjected to acid hydrolysis, typically using 10% HCl for an extended period (e.g., 72 hours), to cleave the sugar moieties and yield the aglycone, which may include gypsogenic acid.
- **Neutralization:** The acidic solution is neutralized with a base, such as NaOH.
- **Solvent Extraction:** The neutralized solution is then extracted with an organic solvent, such as ethyl acetate, to separate the less polar triterpenoid aglycones from the aqueous phase.
- **Purification:** The resulting ethyl acetate extract, containing a mixture of aglycones, requires further purification using chromatographic techniques like column chromatography to isolate pure gypsogenic acid.

Protocol 2: Isolation from *Gypsophila trichotoma* Roots

This protocol provides a more detailed chromatographic separation for isolating pure gypsogenic acid.^[7]

- **Initial Extraction:** The plant material is extracted, and after partial evaporation, the aqueous solution is successively partitioned with dichloromethane (CH_2Cl_2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography (Diaion HP-20):** The residue from the n-BuOH fraction is separated by column chromatography on a Diaion HP-20 column. A gradient of water to methanol ($\text{H}_2\text{O}/\text{MeOH}$, from 100:0 to 0:100) is used as the mobile phase.
- **Flash Chromatography (Silica Gel):** The fractions containing gypsogenic acid are further purified by flash chromatography over a silica gel column.
- **Elution:** A solvent system of $\text{CH}_2\text{Cl}_2/\text{MeOH}/\text{H}_2\text{O}$ (18:11:1) is used for elution to yield pure gypsogenic acid. In one study, this method yielded 50 mg of the compound.^[7]



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Fig. 1: Generalized workflow for the isolation and purification of gypsogenic acid.

Structural Elucidation

The definitive structure of isolated gypsogenic acid is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.

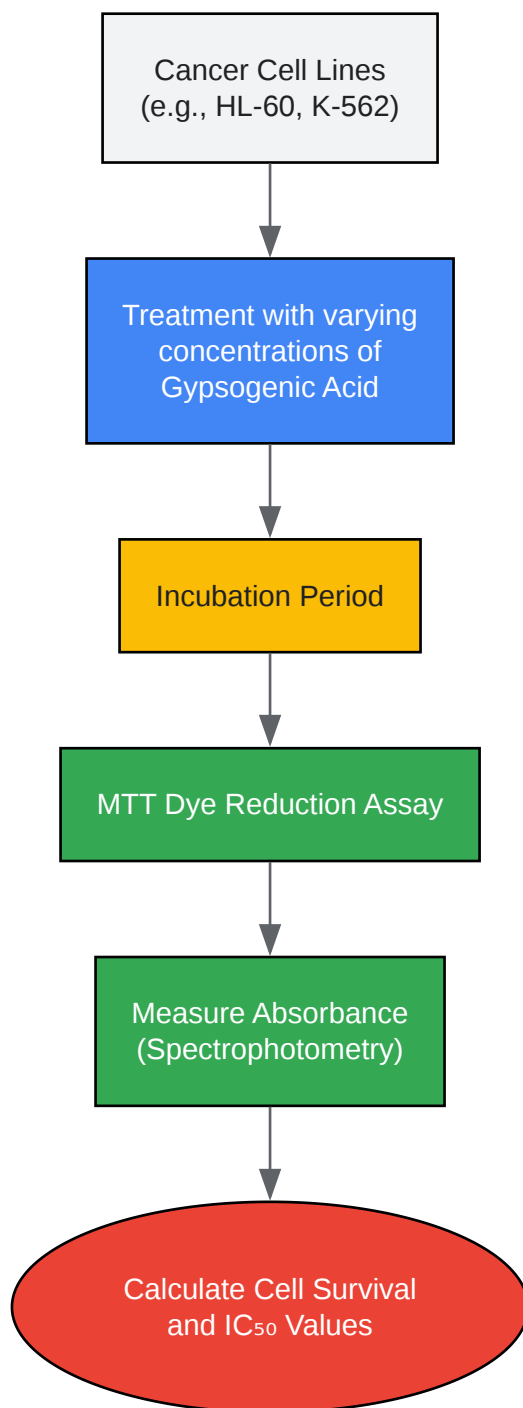
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: These one-dimensional NMR experiments are fundamental for identifying the number and types of protons and carbon atoms in the molecule.^[7]
 - 2D NMR Experiments: Two-dimensional techniques are crucial for establishing the complete structure:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out adjacent protons in the structure.^[7]
 - HSQC (Heteronuclear Single-Quantum Correlation): Correlates directly bonded proton and carbon atoms (C-H).^[7]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular framework.^[7]

Biological Activity: Cytotoxicity

Gypsogenic acid has been evaluated for its cytotoxic effects against a variety of human tumor cell lines.^[3] Its activity is generally considered moderate and can vary significantly depending on the cell line.^{[3][4]} It has shown activity against both lymphoid and myeloid leukemia cells, as well as bladder carcinoma cells.^{[3][8]}

Cell Line	Cell Type	IC ₅₀ (μM)	95% Confidence Interval (CI)	Source
BV-173	B-cell precursor leukemia	41.4	38.8 - 44.2	[3]
HL-60	Acute promyelocytic leukemia	61.1	57.7 - 64.7	[3]
SKW-3	T-cell leukemia	81.5	79.1 - 84.0	[3]
LAMA-84	Chronic myeloid leukemia	~100-125	N/A	[3]
EJ	Bladder carcinoma	~100-125	N/A	[3]
HL-60/Dox	Doxorubicin-resistant HL-60	~100-125	N/A	[3]
K-562	Chronic myeloid leukemia	227.6	212.6 - 243.7	[3]
MCF-7	Breast adenocarcinoma	26.8	N/A	[2]

It has been observed that Bcr-Abl expressing myeloid cells like K-562 and LAMA-84 show lower sensitivity to gypsogenic acid.[3] Furthermore, doxorubicin-resistant HL-60/Dox cells are less sensitive than the parent HL-60 cell line, which suggests that gypsogenic acid may be a substrate of the multidrug resistance-associated protein 1 (MRP-1).[3][4]



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